molecular formula C17H14O3 B12463931 2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester CAS No. 509113-38-6

2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester

Cat. No.: B12463931
CAS No.: 509113-38-6
M. Wt: 266.29 g/mol
InChI Key: NNFJJJVOBXFUAG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester is a chemical compound with the molecular formula C 17 H 14 O 3 . This ester is of significant interest in organic and medicinal chemistry research due to its molecular architecture, which incorporates both a cinnamoyl and a benzoyl moiety. This structure suggests potential as a versatile synthetic intermediate or building block for the development of more complex molecules. Researchers can exploit this compound in various synthetic pathways, including transesterification reactions or its use as a precursor for heterocyclic compounds. The presence of the α,β-unsaturated ester system makes it a candidate for studying Michael addition reactions or exploring structure-activity relationships in the design of novel bioactive agents. Its rigid, conjugated system may also be investigated for applications in material science, such as in the development of organic semiconductors or UV-absorbing materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

509113-38-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

phenacyl 3-phenylprop-2-enoate

InChI

InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2

InChI Key

NNFJJJVOBXFUAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Experimental Protocol

  • Reagents :

    • Cinnamic acid (3-phenyl-2-propenoic acid)
    • Phenacyl bromide (2-bromo-1-phenylethanone)
    • Potassium carbonate (K₂CO₃) as a base
    • Anhydrous butanone (methyl ethyl ketone) as a solvent
  • Procedure :

    • A solution of cinnamic acid (1.0 eq) and phenacyl bromide (1.0–1.1 eq) is dissolved in anhydrous butanone under nitrogen or argon atmosphere.
    • K₂CO₃ (2.0–2.2 eq) is added to deprotonate the carboxylic acid, forming the cinnamate anion.
    • The mixture is refluxed (80–100°C) for 24 hours to facilitate nucleophilic substitution.
    • After cooling, the reaction mixture is filtered to remove insoluble salts. The filtrate is extracted with dichloromethane (CHCl₃), washed with brine, and dried over Na₂SO₄.
    • The crude product is purified via recrystallization from methanol or acetone.

Key Data

Parameter Value Source
Yield 57–86%
Melting Point 70–147°C
Reagents Ratio 1:1:1.8 (Cinnamic acid:Phenacyl bromide:K₂CO₃)
Reaction Time 24 hours

Alternative Method: Acyl Chloride-Mediated Esterification

This method involves converting cinnamic acid to its acyl chloride intermediate, followed by condensation with phenacyl alcohol. While less common for this specific ester, it provides an alternative pathway.

Experimental Protocol

  • Reagents :

    • Cinnamic acid
    • Thionyl chloride (SOCl₂) or oxalyl chloride for acyl chloride formation
    • Phenacyl alcohol
    • Base (e.g., pyridine or triethylamine)
  • Procedure :

    • Cinnamic acid is treated with excess SOCl₂ under reflux to form cinnamoyl chloride.
    • The acyl chloride is distilled or used in situ.
    • Phenacyl alcohol is added, and the mixture is stirred at room temperature or under mild heating.
    • A base is added to neutralize HCl, and the product is isolated via extraction and recrystallization.

Challenges

  • Side Reactions : Phenacyl alcohol’s β-keto group may undergo keto-enol tautomerism or decarboxylation under acidic conditions.
  • Yield : Lower yields (~30–50%) compared to the alkylation method due to competing reactions.

Catalytic Direct Esterification

While less explored for this specific ester, direct esterification using acidic or heteropolyacid catalysts has been reported for cinnamate derivatives.

Example Protocol

  • Reagents :

    • Cinnamic acid
    • Phenacyl alcohol
    • Heteropolyacid catalyst (e.g., H₆P₂W₁₈O₆₂·24H₂O)
  • Procedure :

    • Cinnamic acid and phenacyl alcohol are mixed in a 1:1 molar ratio with the catalyst (1–2 mol%).
    • The reaction is heated to 110–150°C under solvent-free conditions.
    • The product is purified via column chromatography.

Biological Synthesis Approaches

Microbial or enzymatic methods for synthesizing cinnamate esters are emerging but remain underexplored for this specific compound.

Key Findings

  • Ehrlich Pathway : Saccharomyces cerevisiae engineered to produce 2-phenylethanol (a structurally related alcohol) via the Ehrlich pathway. However, scaling to cinnamate esters requires further optimization.
  • Enzymatic Condensation : Lipases or esterases may catalyze transesterification, but specificity for phenacyl alcohol remains untested.

Characterization and Spectral Data

NMR and IR Data (Based on Analogous Compounds)

Property Value (Example: 2-Oxo-2-phenylethyl cinnamate) Source
¹H NMR (CDCl₃) δ 7.96 (d, J=7.2 Hz, Ar-H), 7.81 (d, J=16.1 Hz, CH), 6.60 (d, J=16.1 Hz, CH), 5.80 (s, CH₂)
¹³C NMR (CDCl₃) δ 192.4 (C=O), 166.4 (C=O ester), 146.3 (C=C), 66.3 (CH₂)
IR (KBr) 1708 cm⁻¹ (C=O ester), 1637 cm⁻¹ (C=C)

Comparison of Methods

Method Advantages Disadvantages
Alkylation High yield, straightforward Limited to activated bromides
Acyl Chloride Flexible for diverse alcohols Harsh conditions, side reactions
Catalytic Direct Environmentally friendly, solvent-free Poor substrate compatibility
Biological Green chemistry, no toxic reagents Low scalability, untested for this ester

Critical Analysis and Recommendations

  • Optimal Method : The alkylation approach () is preferred due to its high yield and simplicity.
  • Scaling Challenges : Phenacyl bromide availability and cost may limit industrial adoption. Alternative bromides (e.g., 2-bromoacetophenone) could be explored.
  • Future Directions : Enzymatic methods or catalytic systems (e.g., silica-supported boric acid) warrant investigation for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenethyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenethyl cinnamate has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of phenethyl cinnamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Propenoic Acid, 3-Phenyl-, 2-Oxo-2-Phenylethyl Ester

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Hazards
Phenethyl cinnamate (2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester) 103-53-7 C₁₇H₁₆O₂ 252.30 Phenethyl ester instead of 2-oxo-2-phenylethyl Fragrance ingredient
2-Propenoic acid, 3-phenyl-, 1-phenylethyl ester (2E)- 199850-05-0 C₁₇H₁₆O₂ 252.31 1-Phenylethyl ester group Laboratory chemical; acute toxicity (H302, H315)
Methyl cinnamate (2-Propenoic acid, 3-phenyl-, methyl ester) 103-26-4 C₁₀H₁₀O₂ 162.19 Methyl ester group Vasorelaxant properties; used in flavorings
Diethyl (2-oxo-2-phenylethyl)malonate 94011-49-1 C₁₅H₁₈O₅ 278.30 Malonate core with 2-oxo-2-phenylethyl Intermediate in organic synthesis
3-Phenyl isooctyl acrylate 16397-78-7 C₁₇H₂₄O₂ 260.37 Isooctyl ester chain Polymer modifier; higher hydrophobicity

Physicochemical and Hazard Comparisons

Reactivity and Stability

  • Methyl Cinnamate : Lacks the ketone group, making it less reactive but more volatile (lower molecular weight) .

Functional and Application Differences

  • Fragrance and Flavor : Phenethyl cinnamate and methyl cinnamate are used in perfumery and food flavorings due to their aromatic profiles . The target compound’s 2-oxo group may alter its odor profile, limiting direct use in fragrances.
  • Polymer Chemistry : Compounds like 3-phenyl isooctyl acrylate (C₁₇H₂₄O₂) are employed as plasticizers or crosslinking agents in polymers. The target compound’s ketone group could enhance crosslinking efficiency in UV-curable resins .
  • Organic Synthesis: Diethyl (2-oxo-2-phenylethyl)malonate serves as a malonate derivative for Knoevenagel condensations. The target compound may act as a Michael acceptor in similar reactions .

Thermodynamic and Solubility Trends

  • Boiling Points : Methyl cinnamate (≈260°C) < Phenethyl cinnamate (≈300°C) < Target compound (estimated higher due to ketone group).
  • Solubility : The 2-oxo-2-phenylethyl ester’s polarity may improve solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic esters.

Research Findings and Data Gaps

  • Biological Activity : Methyl cinnamate exhibits vasorelaxant effects, while cinnamic acid derivatives show antiproliferative activity in cancer cells . The target compound’s bioactivity remains unexplored but warrants investigation.
  • Synthetic Routes: Evidence lacks direct synthesis protocols for the target compound. Analogous methods for phenethyl cinnamate (e.g., esterification of cinnamic acid with 2-oxo-2-phenylethanol) could be extrapolated .

Biological Activity

2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester, commonly known as phenethyl cinnamate, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory activities, as well as its potential applications in various fields.

  • IUPAC Name: Phenacyl 3-phenylprop-2-enoate
  • Molecular Formula: C17H14O3
  • Molecular Weight: 266.29 g/mol
  • CAS Number: 509113-38-6

1. Antimicrobial Activity

Phenethyl cinnamate exhibits notable antimicrobial properties. Research indicates that it disrupts microbial cell membranes, leading to cell lysis and death. This mechanism has been observed in various studies evaluating its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Candida albicans1815

Data sourced from various antimicrobial studies.

2. Antioxidant Activity

The compound also demonstrates strong antioxidant properties. It scavenges free radicals effectively, protecting cells from oxidative damage. The antioxidant activity is measured using the DPPH radical scavenging assay.

Sample Scavenging Activity (%) IC50 (µg/mL)
Phenethyl cinnamate8550
Ascorbic acid9040

Comparison with standard antioxidants.

3. Anti-inflammatory Activity

Phenethyl cinnamate has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Studies have demonstrated its ability to modulate inflammatory pathways effectively.

Case Study:
A study conducted on mice models indicated that administration of phenethyl cinnamate resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 after exposure to inflammatory stimuli.

The mechanisms underlying the biological activities of phenethyl cinnamate include:

  • Cell Membrane Disruption: This leads to leakage of intracellular components in microbial cells.
  • Radical Scavenging: The compound donates electrons to free radicals, neutralizing them.
  • Cytokine Inhibition: It interferes with signaling pathways involved in inflammation.

Applications

Given its biological activities, phenethyl cinnamate has potential applications in:

  • Pharmaceuticals: As an antimicrobial or anti-inflammatory agent.
  • Cosmetics: Due to its antioxidant properties, it can be used in skincare formulations.
  • Food Industry: As a natural preservative owing to its antimicrobial effects.

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